molecular formula C19H38O4 B1226769 1-Palmitoyl-sn-glycerol CAS No. 26657-96-5

1-Palmitoyl-sn-glycerol

Cat. No.: B1226769
CAS No.: 26657-96-5
M. Wt: 330.5 g/mol
InChI Key: QHZLMUACJMDIAE-SFHVURJKSA-N
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Description

Definition and Chemical Classification

Monopalmitin, systematically known as glyceryl monopalmitate, constitutes a glyceride derived from the esterification of palmitic acid with glycerol. The compound belongs to the chemical class of monoacylglycerols, which are characterized by glycerides consisting of one fatty acid chain covalently bonded to a glycerol molecule through an ester linkage. This molecular architecture positions monopalmitin as a member of the broader category of glycerolipids, specifically within the subclass of monoradylglycerols.

The chemical structure of monopalmitin features the molecular formula C₁₉H₃₈O₄, with a molecular weight of 330.5026 daltons. The compound exhibits a distinctive amphiphilic nature, characterized by a hydrophobic tail consisting of a long-chain fatty acid component (palmitic acid) and a hydrophilic head represented by the glycerol moiety. This structural arrangement classifies monopalmitin as a monoacylglycerol with an acyl chain length of sixteen carbons, derived from hexadecanoic acid.

The stereochemical properties of monopalmitin allow for the existence of two primary isomeric forms: 1-monoacylglycerols, where the fatty acid is attached to a primary alcohol group, and 2-monoacylglycerols, where the fatty acid is attached to the secondary alcohol group. The International Union of Pure and Applied Chemistry nomenclature system employs stereospecific numbering to distinguish these forms, with 1-monopalmitin representing the most commonly studied variant.

The physical characteristics of monopalmitin include its appearance as a white to off-white solid at room temperature, with limited solubility in water due to its hydrophobic fatty acid component. The compound demonstrates enhanced solubility in organic solvents such as ethanol and chloroform, reflecting its lipophilic nature. These solubility properties are fundamental to understanding its behavior in biological systems and industrial applications.

Historical Context of Monoglyceride Research

The scientific investigation of monoglycerides, including monopalmitin, traces its origins to pioneering research conducted during the 1960s. Early work from this decade established the presence of distinct enzymatic activity capable of hydrolyzing monoglycerides to glycerol and fatty acids in rat intestinal and adipose tissues. These foundational studies identified monoglyceride lipase as a 33 kilodalton serine hydrolase that cleaves monoglycerides at neutral pH conditions.

The subsequent purification, cloning, and enzymatic characterization of monoglyceride lipase during the 1970s and 1990s marked significant milestones in monoglyceride research. These investigations revealed that the enzyme harbors an alpha/beta hydrolase fold structure with a catalytic triad containing an active serine residue located within a glycine-X-serine-X-glycine consensus sequence commonly found in lipase enzymes.

The field experienced renewed interest when researchers demonstrated that monoglyceride lipase degrades 2-arachidonoyl glycerol, the most abundant endocannabinoid in mammalian systems. This discovery led to the development of sophisticated research tools, including selective monoglyceride lipase inhibitors and genetic mouse models of enzyme deficiency or overexpression. These advances facilitated comprehensive studies that identified monoglyceride lipase as the major enzyme providing arachidonic acid for eicosanoid synthesis in specific tissues.

Structural biology contributions emerged through crystallographic studies that solved the three-dimensional structure of monoglyceride lipase, revealing molecular mechanisms governing enzyme interactions with membranes, substrates, and inhibitors. These structural insights provided fundamental understanding of the catalytic mechanisms underlying monoglyceride metabolism and regulation.

The historical development of monoglyceride research also encompasses industrial applications, with monoacylglycerols being recognized as among the earliest and most widely used emulsifying agents. Commercial production methods evolved from glycerolysis reactions between triglycerides and glycerol, utilizing both vegetable oils and animal fats as raw materials.

Significance in Lipid Chemistry

Monopalmitin occupies a central position in lipid metabolism and cellular biochemistry, serving as both an intermediate metabolite and a functionally active compound. In biological systems, monoacylglycerols are produced through the enzymatic hydrolysis of triglycerides by lipoprotein lipase and the subsequent hydrolysis of diglycerides by diacylglycerol lipase. This enzymatic cascade positions monopalmitin as a critical component in the stepwise degradation of complex lipids.

The biochemical significance of monopalmitin extends to its role in lipid signaling pathways. As a member of the monoacylglycerol family, it participates in cellular processes involving membrane integrity and lipid homeostasis. The compound serves as a substrate for enzyme identification and differentiation studies, particularly for neuropathy target esterases and monoacylglycerol acyltransferases.

Within the context of triglyceride metabolism, monopalmitin represents the final intermediate before complete hydrolysis to glycerol and free fatty acids. The three-step lipolytic process involves adipose triglyceride lipase generating diglycerides, hormone-sensitive lipase producing monoglycerides, and finally monoglyceride lipase cleaving the remaining fatty acid to release glycerol. This metabolic pathway underscores the fundamental importance of monopalmitin in energy metabolism and lipid utilization.

The amphiphilic properties of monopalmitin contribute significantly to its biological and technological significance. These properties enable the compound to function as a natural emulsifier and stabilizer, facilitating the formation of stable interfaces between hydrophobic and hydrophilic phases. In cellular membranes, this characteristic supports membrane structural integrity and influences membrane permeability properties.

Property Value Reference
Molecular Formula C₁₉H₃₈O₄
Molecular Weight 330.5026 g/mol
Melting Point 75°C
Physical State White to off-white solid
Water Solubility Limited
Organic Solvent Solubility High (ethanol, chloroform)

The natural occurrence of monopalmitin in biological systems demonstrates its intrinsic importance in lipid chemistry. The compound has been identified as a minor component of olive oil and other vegetable oils, indicating its presence in plant lipid metabolism. Additionally, monopalmitin is found in various plant species including Acorus calamus, Actaea racemosa, Asparagus officinalis, and Camellia sinensis, suggesting its widespread distribution in botanical systems.

Current Research Landscape

Contemporary research involving monopalmitin encompasses diverse scientific disciplines, ranging from fundamental biochemistry to applied biotechnology. Current investigations focus on understanding the compound's role in cellular metabolism, its potential as a research tool, and its applications in various industrial sectors.

Recent studies have established monopalmitin as a valuable biomarker for metabolic responses to hepatotoxicants and carcinogens. This application demonstrates the compound's utility in toxicological research and environmental health studies. The identification of monopalmitin as a biomarker reflects its sensitivity to metabolic perturbations and its potential for monitoring cellular responses to chemical exposures.

In pharmaceutical research, monopalmitin serves as a drug delivery agent, particularly in the formulation of lipid-based drug carriers. These applications leverage the compound's amphiphilic properties to improve the solubility and bioavailability of therapeutic compounds. The enhancement of drug delivery systems through monoglyceride incorporation represents an active area of pharmaceutical development.

Biotechnology applications include the use of monopalmitin in cell culture systems, where it supports cell membrane integrity and promotes cell growth. These properties make the compound essential for research in cellular biology and tissue engineering applications. The ability to maintain cellular viability and support proliferation has positioned monopalmitin as a valuable component in bioprocess development.

Research Application Function Current Status
Biomarker Studies Metabolic response indicator Active research
Drug Delivery Lipid carrier formulation Clinical development
Cell Culture Membrane support agent Established use
Enzyme Research Substrate for enzyme studies Ongoing investigation

Structural biology research continues to explore the molecular interactions of monopalmitin with various proteins and enzymes. Crystal structure studies have provided insights into the binding mechanisms and conformational changes associated with monoacylglycerol recognition. These investigations contribute to understanding enzyme specificity and the development of targeted inhibitors.

Environmental and food science research examines the natural distribution and functional properties of monopalmitin in biological systems. Studies documenting the compound's presence in various plant species provide insights into its ecological significance and potential applications in natural product research. The compound's recognition as generally safe for food applications has facilitated its incorporation into food technology research.

Industrial research focuses on optimizing production methods and expanding applications for monopalmitin in surfactant and lubricant formulations. These investigations aim to enhance the compound's performance characteristics while reducing production costs and environmental impact. The development of sustainable production methods represents a priority in current industrial research initiatives.

Analytical chemistry research continues to refine detection and quantification methods for monopalmitin in complex biological matrices. Advanced chromatographic techniques and mass spectrometry applications enable precise measurement of the compound in various sample types. These analytical developments support both fundamental research and quality control applications in industrial settings.

Properties

IUPAC Name

[(2S)-2,3-dihydroxypropyl] hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-17-18(21)16-20/h18,20-21H,2-17H2,1H3/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHZLMUACJMDIAE-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701313712
Record name 1-Palmitoyl-sn-glycerol
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Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

The product varies from a pale yellow to pale brown oily liquid to a white or slightly off-white hard waxy solid. The solids may be in the form of flakes, powders or small beads, Solid
Record name MONO- AND DIGLYCERIDES OF FATTY ACIDS
Source EU Food Improvement Agents
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Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name MG(16:0/0:0/0:0)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water, soluble in ethanol and toluene at 50 °C
Record name MONO- AND DIGLYCERIDES OF FATTY ACIDS
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CAS No.

32899-41-5, 26657-96-5
Record name 1-Palmitoyl-sn-glycerol
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Record name Glyceryl monopalmitate
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Record name Hexadecanoic acid, monoester with 1,2,3-propanetriol
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Record name 1-Palmitoyl-sn-glycerol
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Record name (S)-2,3-dihydroxypropyl palmitate
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Record name Glycerol palmitate
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Record name MG(16:0/0:0/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011564
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biological Activity

Monopalmitin, a monoacylglycerol derived from palmitic acid, has garnered attention for its diverse biological activities, particularly in metabolic regulation and potential therapeutic applications. This article summarizes the current understanding of monopalmitin's biological effects, focusing on its mechanisms of action, case studies, and research findings.

Chemical Structure and Types

Monopalmitin exists in two structural isomers: 1-monopalmitin and 2-monopalmitin . The position of the palmitic acid on the glycerol backbone significantly influences its biological activity.

IsomerStructureBiological Activity
1-MonopalmitinGlycerol with palmitic acid at position 1Anticancer properties; induces apoptosis in lung cancer cells .
2-MonopalmitinGlycerol with palmitic acid at position 2Enhances leptin sensitivity; anti-inflammatory effects .

Leptin Sensitivity Enhancement

Recent studies have shown that 2-monopalmitin enhances leptin signaling in hypothalamic tissues. In an experiment using ex vivo brain slices, treatment with 2-monopalmitin significantly increased leptin-induced phosphorylation of STAT3, a key signaling pathway involved in energy homeostasis. In contrast, 1-monopalmitin did not exhibit this effect .

  • Study Findings :
    • Increased Leptin Sensitivity : 2-monopalmitin treatment elevated pSTAT3 levels in hypothalamic slices compared to controls.
    • Inflammation Reduction : It reduced the expression of inflammatory cytokines such as IL-1β and TNFα in high-fat diet (HFD)-induced obese mice, indicating a protective role against obesity-related inflammation .

Anticancer Properties

1-Monopalmitin has been studied for its potential anticancer effects. In vitro experiments demonstrated that it induces apoptosis in lung cancer cell lines (A549 and SPC-A1) through the PI3K/Akt signaling pathway. This pathway is crucial for regulating cell growth and survival, suggesting that 1-monopalmitin could be a candidate for cancer therapy .

  • Key Mechanisms :
    • Induction of G2/M cell cycle arrest.
    • Activation of apoptosis via caspase pathways.
    • Suppression of inhibitors of apoptosis proteins (IAPs).

Case Studies

Several case studies have highlighted the therapeutic potential of monopalmitin:

  • Obesity Management : A study found that daily administration of 2-monopalmitin in diet-induced obese mice led to significant weight loss and improved metabolic parameters, including enhanced energy expenditure and reduced blood glucose levels .
  • Anti-inflammatory Effects : Research indicated that 2-monopalmitin could mitigate LPS-induced leptin resistance in hypothalamic tissues, showcasing its potential as an anti-inflammatory agent .

Summary of Research Findings

The following table summarizes key research findings regarding monopalmitin:

Study FocusFindings
Leptin Sensitivity2-Monopalmitin enhances leptin signaling and reduces hypothalamic inflammation .
Anticancer Activity1-Monopalmitin induces apoptosis in lung cancer cells via the PI3K/Akt pathway .
Weight ManagementDaily treatment with 2-monopalmitin prevents HFD-induced weight gain in mice .
Inflammatory ResponseReduces expression of inflammatory cytokines in hypothalamus under obesogenic conditions .

Scientific Research Applications

Food Science Applications

Monopalmitin is widely used as an emulsifier in the food industry. Its ability to stabilize oil-in-water emulsions makes it valuable in products such as margarine, salad dressings, and baked goods.

Key Properties:

  • Emulsification: Monopalmitin helps maintain the stability of emulsions by reducing surface tension at the oil-water interface.
  • Texture Improvement: It enhances the mouthfeel and texture of food products.

Case Study:
A study demonstrated that incorporating monopalmitin into margarine formulations improved the spreadability and texture compared to traditional formulations without it .

Pharmaceutical Applications

Monopalmitin exhibits promising pharmacological properties, particularly in drug delivery systems. Its ability to enhance the solubility and bioavailability of poorly soluble drugs has been investigated.

Key Properties:

  • Drug Solubilization: Monopalmitin can solubilize lipophilic drugs, increasing their absorption in the gastrointestinal tract.
  • Controlled Release: It can be used in formulations that allow for controlled release of active pharmaceutical ingredients.

Case Study:
Research indicated that monopalmitin-based nanoemulsions significantly improved the bioavailability of curcumin, a poorly soluble compound, when administered to animal models . This suggests its potential for developing effective delivery systems for various therapeutic agents.

Biomedical Research Applications

Recent studies have highlighted monopalmitin's role in metabolic research, particularly concerning appetite regulation and energy balance.

Key Findings:

  • Leptin Response Enhancement: 2-monopalmitin has been shown to enhance hypothalamic responses to leptin, a hormone crucial for regulating energy balance. In diet-induced obese mice, it restored leptin-induced suppression of food intake and reduced body weight .
  • Insulin Sensitivity Improvement: Treatment with 2-monopalmitin improved glucose tolerance and protected against insulin resistance in animal models .

Biotechnological Applications

Monopalmitin is also utilized in biotechnological applications, particularly in plant biology and mycorrhizal research.

Key Findings:

  • Plant Metabolism: Studies have shown that plants export 2-monopalmitin across membranes during symbiotic interactions with mycorrhizal fungi, suggesting its role in nutrient exchange .
  • Fatty Acid Transport: Monopalmitin contributes to the transport of fatty acids within plant systems, indicating its importance in plant metabolism and growth .

Table 1: Comparison of Monopalmitin Applications

Application AreaKey BenefitsNotable Studies
Food ScienceEmulsification, Texture ImprovementImproved spreadability in margarine
PharmaceuticalsDrug Solubilization, Controlled ReleaseEnhanced curcumin bioavailability
Biomedical ResearchAppetite Regulation, Insulin SensitivityLeptin response enhancement
BiotechnologyNutrient Exchange in PlantsFatty acid transport studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Monopalmitin (β-Monopalmitin)

  • CAS Number : 23470-00-0 .
  • Structure : Palmitic acid esterified to the central hydroxyl group of glycerol.
  • Molecular Formula: C₁₉H₃₈O₄ (identical to α-Monopalmitin but differs in regiochemistry).
  • Properties: Similar molecular weight (330.51 g/mol) but distinct chromatographic behavior due to isomerism . Higher polarity than α-Monopalmitin, influencing enzyme-substrate interactions .
  • Applications: Less studied than α-Monopalmitin but serves as a substrate for lipases and acyltransferases . Used in metabolic studies to differentiate enzymatic specificity between α- and β-MAGs .
Table 1: Comparison of α- and β-Monopalmitin
Property α-Monopalmitin β-Monopalmitin
Regiochemistry 1-Palmitoylglycerol 2-Palmitoylglycerol
CAS Number 542-44-9 23470-00-0
Melting Point 75°C Not reported
Biological Role Plant symbiosis Enzyme specificity studies

1-Monopalmitin Trimethylsilyl (TMS) Derivative

  • CAS Number : 1188-74-5 .
  • Structure: α-Monopalmitin modified with trimethylsilyl groups at the hydroxyl positions.
  • Molecular Formula : C₂₅H₅₄O₄Si₂ (MW: 474.86 g/mol) .
  • Properties :
    • Enhanced volatility for gas chromatography (GC) analysis .
    • Used to improve detection limits in lipid profiling.
  • Applications :
    • Analytical standard for mass spectrometry and GC-based lipidomics .
Table 2: Monopalmitin vs. Its TMS Derivative
Property Monopalmitin 1-Monopalmitin TMS Derivative
Molecular Weight 330.51 g/mol 474.86 g/mol
Volatility Low High (suitable for GC)
Primary Use Biological studies Analytical chemistry

Functional Comparison with Other Monoacylglycerols

Chain Length and Saturation

  • Monopalmitin (C16:0) vs. monostearin (C18:0) or monoolein (C18:1): Longer or unsaturated chains alter melting points and membrane fluidity . Monoolein is widely used in cubic phase drug delivery due to its unsaturated chain, whereas Monopalmitin’s saturated chain favors rigid lipid structures .

Preparation Methods

Reaction Mechanism and Catalysis

The enzymatic transesterification of vinyl palmitate with glycerol, catalyzed by immobilized Candida antarctica lipase B (Novozym 435), produces monopalmitin via acyl transfer. Novozym 435 exhibits regioselectivity for the sn-1 and sn-3 positions of glycerol, avoiding the need for silica gel adsorption to control glycerol reactivity. The reaction proceeds under mild conditions (50°C, 6–8 hours) in a solvent-free system, achieving a conversion rate of 85–90%.

Optimization and Scalability

Key parameters include a 3:1 molar ratio of vinyl palmitate to glycerol and enzyme loading of 5–10% (w/w). Post-reaction purification involves recrystallization from acetone or hexane, yielding >95% pure monopalmitin. This method eliminates toxic solvents and reduces byproduct formation, making it industrially viable for multi-kilogram production.

Enzymatic Esterification of 1,2-Acetonide Glycerol

Protected Intermediate Strategy

This two-step method first involves esterifying 1,2-acetonide glycerol with palmitic acid using Novozym 435, followed by acid-catalyzed deprotection. The acetonide group protects primary hydroxyl groups, directing esterification to the sn-3 position. Amberlyst-15, a solid acid catalyst, cleaves the acetonide group in methanol at 60°C within 2 hours, yielding 1-monopalmitin.

Yield and Environmental Impact

The process achieves 88–92% yield with >99% purity after recrystallization. Compared to traditional carbodiimide-based coupling, this method avoids hazardous reagents like N-ethyl-N′-(3-dimethylaminopropyl)-carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP), reducing waste and improving safety.

Chemoenzymatic Solvent-Free Synthesis Using Solketal

Reaction Design

A solvent-free approach combines solketal (4-hydroxymethyl-2,2-dimethyl-1,3-dioxolane) with palmitic acid, catalyzed by Novozym 435 at 70°C. The acetonide-protected intermediate undergoes deprotection with Amberlyst-15, yielding 1-monopalmitin. This method eliminates solvent use, reducing energy consumption and purification complexity.

Performance Metrics

The reaction achieves 94% conversion in 5 hours, with a final purity of 98% after crystallization. The absence of organic solvents enhances scalability for continuous production systems.

Enzymatic Hydrolysis of Tripalmitin

Selective Hydrolysis with Thermomyces lanuginosa Lipase

2-Monopalmitin is synthesized via regioselective hydrolysis of tripalmitin using Thermomyces lanuginosa lipase (TLIM). TLIM preferentially cleaves ester bonds at the sn-1 and sn-3 positions, leaving the sn-2 monoester intact. Reaction conditions include a water content of 10–15% (w/w) and 40°C for 24 hours.

Purification Challenges

The product requires purification via preparative thin-layer chromatography (PTLC) to remove residual di- and triglycerides, resulting in 85–90% purity. While effective for small-scale synthesis, this method’s reliance on chromatography limits industrial applicability.

Comparative Analysis of Monopalmitin Synthesis Methods

MethodCatalystTemperature (°C)Time (h)Yield (%)Purity (%)Scalability
Enzymatic TransesterificationNovozym 435506–89095High
Acetonide EsterificationNovozym 435/Amberlyst-156089299Moderate
Solvent-Free ChemoenzymaticNovozym 4357059498High
Tripalmitin HydrolysisTLIM40247585Low

Key Findings :

  • Novozym 435-based methods dominate due to high regioselectivity and compatibility with solvent-free systems.

  • TLIM hydrolysis is limited by purification demands but valuable for producing 2-monopalmitin isomers.

  • Amberlyst-15 enables efficient deprotection without generating acidic wastewater .

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and purifying monopalmitin with ≥95% purity?

  • Methodological Answer : Monopalmitin is typically synthesized via enzymatic or chemical esterification of glycerol and palmitic acid. Purification involves column chromatography (e.g., silica gel) or recrystallization from methanol . Critical parameters include reaction temperature (optimized at 60–75°C) and solvent polarity. Purity validation requires HPLC with evaporative light scattering detection (ELSD) or thin-layer chromatography (TLC) .

Q. How do researchers address solubility limitations of monopalmitin in experimental systems?

  • Methodological Answer : Monopalmitin is sparingly soluble in aqueous buffers but dissolves in methanol, chloroform, or dimethyl sulfoxide (DMSO). For lipid bilayer studies, it is dispersed via sonication in buffer solutions containing detergents (e.g., Triton X-100) or co-solvents. Dynamic light scattering (DLS) confirms homogeneous dispersion .

Q. What analytical techniques are recommended for characterizing monopalmitin in lipid mixtures?

  • Methodological Answer :

  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode identifies monopalmitin (m/z 331.5 for [M+H]⁺).
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR in CDCl₃ resolves characteristic peaks at δ 4.1–4.3 ppm (glycerol backbone) and δ 1.2–1.6 ppm (palmitoyl chain) .
  • Differential Scanning Calorimetry (DSC) : Determines phase transitions (melting point: 75°C) .

Q. How is monopalmitin utilized as a substrate in enzyme kinetics studies?

  • Methodological Answer : Monopalmitin serves as a substrate for lipases (e.g., pancreatic lipase) and acyltransferases. Assays involve monitoring hydrolysis or transfer reactions via colorimetric (e.g., pH-stat titration) or fluorometric methods. Michaelis-Menten parameters (Km, Vmax) are calculated under controlled pH (7.4) and temperature (37°C) .

Advanced Research Questions

Q. How can conflicting data on monopalmitin’s role in lipid membrane dynamics be resolved?

  • Methodological Answer : Contradictions arise from variations in experimental conditions (e.g., pH, temperature) or model systems (liposomes vs. cellular membranes). Researchers should:

  • Standardize lipid-to-protein ratios and bilayer composition.
  • Use atomic force microscopy (AFM) or fluorescence resonance energy transfer (FRET) to compare membrane fluidity and phase behavior .
  • Replicate studies across multiple cell lines (e.g., HEK293 vs. Caco-2) to assess system-specific effects .

Q. What strategies optimize monopalmitin’s use in drug delivery systems despite its low bioavailability?

  • Methodological Answer : To enhance bioavailability, monopalmitin is formulated into nanoemulsions or solid lipid nanoparticles (SLNs). Critical steps include:

  • Emulsification : High-pressure homogenization with surfactants (e.g., lecithin).
  • Stability Testing : Zeta potential measurements and accelerated stability studies (40°C/75% RH for 3 months) .
  • In vitro release studies : Dialysis bags in simulated intestinal fluid (pH 6.8) with HPLC quantification .

Q. How do researchers isolate monopalmitin’s signaling effects from other monoacylglycerols in cellular studies?

  • Methodological Answer :

  • Genetic Knockdown : siRNA targeting monopalmitin-specific receptors (e.g., GPR119) .
  • Isotopic Labeling : ¹³C-palmitic acid traces monopalmitin metabolism via LC-MS/MS.
  • Pharmacological Inhibition : Co-treatment with monoacylglycerol lipase (MAGL) inhibitors to block degradation .

Q. What computational models predict monopalmitin’s behavior in heterogeneous lipid systems?

  • Methodological Answer : Molecular dynamics (MD) simulations using tools like GROMACS model monopalmitin’s interactions with phospholipids (e.g., DPPC). Parameters include:

  • Force fields (e.g., CHARMM36 for lipids).
  • Simulation time (≥100 ns) to observe equilibrium behavior.
  • Validation via experimental data (e.g., X-ray diffraction for bilayer spacing) .

Data Contradiction Analysis Framework

Variable Common Conflicts Resolution Strategies
SolubilityDiscrepancies in solvent efficacyStandardize solvent polarity indices; use DLS
Enzyme KineticsVariability in Km valuesControl substrate purity; calibrate pH-stat
BioavailabilityInconsistent in vivo vs. in vitro resultsValidate with radiolabeled tracers

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-Palmitoyl-sn-glycerol
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Reactant of Route 2
1-Palmitoyl-sn-glycerol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.